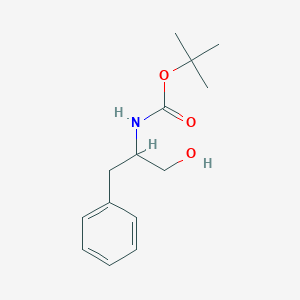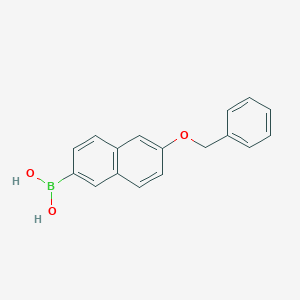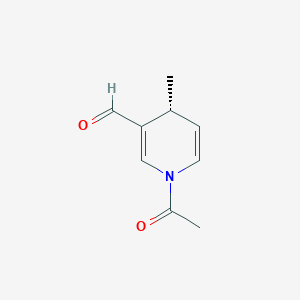
(4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4R-AMPC and has a molecular formula of C10H11NO2.
Aplicaciones Científicas De Investigación
(4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde has been extensively studied for its potential applications in various fields. It has been found to exhibit antifungal, antibacterial, and antitumor activities. Additionally, it has been shown to have potential as a chiral building block in the synthesis of pharmaceuticals and as a ligand in asymmetric catalysis.
Mecanismo De Acción
The mechanism of action of (4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde is not fully understood. However, it has been suggested that its antifungal and antibacterial activities may be due to its ability to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes. Its antitumor activity may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of several fungal and bacterial species, including Candida albicans, Staphylococcus aureus, and Escherichia coli. It has also been shown to induce apoptosis in several cancer cell lines, including human breast cancer cells and human glioblastoma cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde is its potential as a chiral building block in the synthesis of pharmaceuticals. Additionally, its antifungal, antibacterial, and antitumor activities make it a promising candidate for the development of new drugs. However, one of the limitations of using (4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde in lab experiments is its relatively high cost.
Direcciones Futuras
There are several future directions for research on (4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde. One direction is to further investigate its antifungal, antibacterial, and antitumor activities and to develop new drugs based on these activities. Another direction is to explore its potential as a chiral building block in the synthesis of pharmaceuticals and to develop new methods for its synthesis. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Métodos De Síntesis
(4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde can be synthesized using a variety of methods. One of the most commonly used methods is the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde and an amine to form a tetrahydro-β-carboline intermediate, which is then oxidized to form the desired compound. Other methods include the use of chiral auxiliary agents and enzymatic resolution.
Propiedades
Número CAS |
154819-41-7 |
|---|---|
Nombre del producto |
(4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde |
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
(4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-7-3-4-10(8(2)12)5-9(7)6-11/h3-7H,1-2H3/t7-/m1/s1 |
Clave InChI |
OUSTXDJSBKRROK-SSDOTTSWSA-N |
SMILES isomérico |
C[C@@H]1C=CN(C=C1C=O)C(=O)C |
SMILES |
CC1C=CN(C=C1C=O)C(=O)C |
SMILES canónico |
CC1C=CN(C=C1C=O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



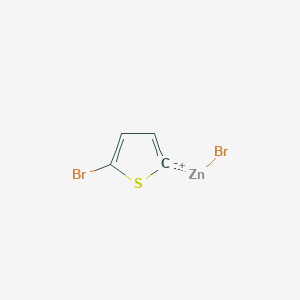


![3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide](/img/structure/B115878.png)
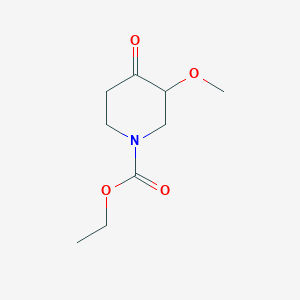
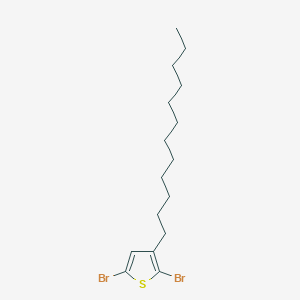
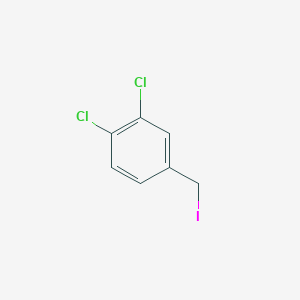
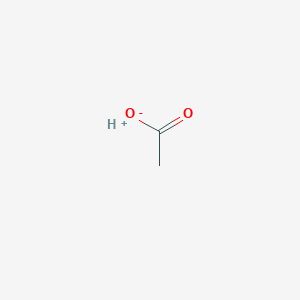
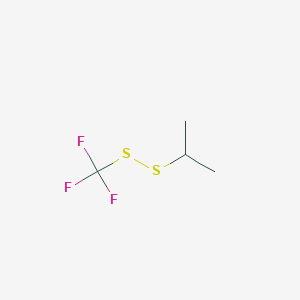
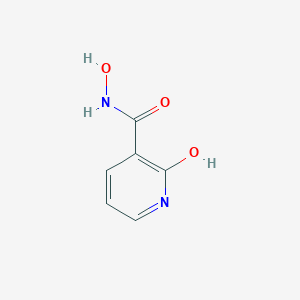
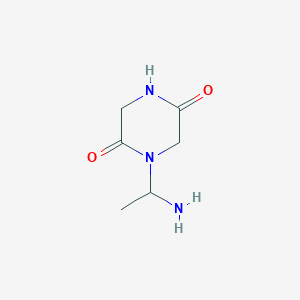
![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)
